molecular formula C18H40N2O5S B14520105 2-(Dodecanoylamino)-N,N,N-trimethylethan-1-aminium methyl sulfate CAS No. 62570-44-9

2-(Dodecanoylamino)-N,N,N-trimethylethan-1-aminium methyl sulfate

Cat. No.: B14520105
CAS No.: 62570-44-9
M. Wt: 396.6 g/mol
InChI Key: OKRBJWKNYIIJBC-UHFFFAOYSA-N
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Description

2-(Dodecanoylamino)-N,N,N-trimethylethan-1-aminium methyl sulfate is a quaternary ammonium compound with the molecular formula C₁₈H₄₀N₂O₅S. It is known for its surfactant properties, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dodecanoylamino)-N,N,N-trimethylethan-1-aminium methyl sulfate typically involves the reaction of dodecanoyl chloride with N,N,N-trimethylethan-1-amine to form the intermediate 2-(Dodecanoylamino)-N,N,N-trimethylethan-1-aminium chloride. This intermediate is then reacted with methyl sulfate to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Dodecanoylamino)-N,N,N-trimethylethan-1-aminium methyl sulfate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions typically occur under mild conditions.

    Oxidation and Reduction: These reactions may require specific catalysts and conditions, such as the use of hydrogen peroxide for oxidation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield alcohols, while reactions with amines can produce secondary or tertiary amines .

Scientific Research Applications

2-(Dodecanoylamino)-N,N,N-trimethylethan-1-aminium methyl sulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dodecanoylamino)-N,N,N-trimethylethan-1-aminium methyl sulfate involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to cell lysis. This property makes it effective as an antimicrobial agent. The compound also interacts with various molecular targets, including proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.

    Dodecyltrimethylammonium Chloride (DTAC): Similar in structure but with a chloride counterion instead of methyl sulfate.

Uniqueness

2-(Dodecanoylamino)-N,N,N-trimethylethan-1-aminium methyl sulfate is unique due to its specific combination of a long alkyl chain and a quaternary ammonium group, which provides it with distinct surfactant properties and a broad range of applications .

Properties

CAS No.

62570-44-9

Molecular Formula

C18H40N2O5S

Molecular Weight

396.6 g/mol

IUPAC Name

2-(dodecanoylamino)ethyl-trimethylazanium;methyl sulfate

InChI

InChI=1S/C17H36N2O.CH4O4S/c1-5-6-7-8-9-10-11-12-13-14-17(20)18-15-16-19(2,3)4;1-5-6(2,3)4/h5-16H2,1-4H3;1H3,(H,2,3,4)

InChI Key

OKRBJWKNYIIJBC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NCC[N+](C)(C)C.COS(=O)(=O)[O-]

Origin of Product

United States

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